N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring substituted with ethoxy and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide typically involves the reaction of 2-ethoxyphenylamine with 2-ethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-ethoxybenzoic acid and 2-ethylbenzoic acid.
Reduction: Formation of N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(2-methylphenoxy)acetamide
- N-(2-propoxyphenyl)-2-(2-propylphenoxy)acetamide
- N-(2-butoxyphenyl)-2-(2-butylphenoxy)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide is unique due to the specific combination of ethoxy and ethyl substituents on the phenyl rings. This structural arrangement can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific research or industrial purposes.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-14-9-5-7-11-16(14)22-13-18(20)19-15-10-6-8-12-17(15)21-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMLOGDKVHOAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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